Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

Descripción

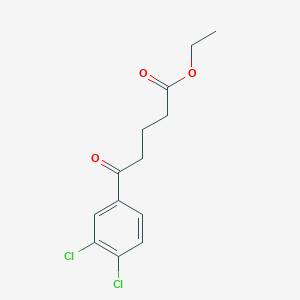

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYDIJUCDVTBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592568 | |

| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342636-46-8 | |

| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3,4-dichlorophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Route

The following outlines the general synthetic route:

- Reagents : 5-(3,4-dichlorophenyl)-5-oxovaleric acid and ethanol.

- Catalyst : Acid catalyst (e.g., sulfuric acid).

- Procedure :

- Mix the reagents in a round-bottom flask.

- Heat under reflux for several hours.

- Cool the mixture and isolate the product via filtration.

- Purify by recrystallization.

Scientific Research Applications

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate has several notable applications:

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to diverse chemical entities.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents. For instance, it has shown potential as an inhibitor of cyclooxygenase enzymes involved in inflammatory processes.

- Protein-Ligand Interactions : Research indicates that this compound can interact with proteins and modulate their functions, making it valuable in drug discovery and development.

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Preliminary studies suggest the compound may inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects : It has been evaluated for cytotoxicity against various cancer cell lines, showing potential as an anticancer agent with submicromolar activity against melanoma cells.

- Anti-inflammatory Properties : Investigations indicate that it may modulate inflammatory pathways, although detailed mechanisms are still being explored.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Cytotoxicity | Submicromolar activity against cancer cells | |

| Anti-inflammatory | Modulation of inflammatory responses |

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on B16 melanoma cells. Results indicated significant reductions in cell viability in a dose-dependent manner, with IC50 values in the low micromolar range. Molecular docking studies supported these findings by demonstrating favorable binding interactions within the active site of tubulin.

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound effectively inhibited enzymes involved in metabolic pathways. Notably, it exhibited promising results as a potent inhibitor of cyclooxygenase enzymes.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter chemical behavior. Below is a comparative analysis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate with its analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in stronger electron-withdrawing effects and higher lipophilicity.

- Substituent Position : The 3,4-dichloro configuration in the target compound may enhance binding affinity to biological targets (e.g., herbicide receptors) compared to 2,5-dichloro analogs due to optimized steric and electronic interactions .

- Methyl and Methoxy Groups : Addition of methyl (e.g., 3-chloro-4-methylphenyl) or methoxy groups (e.g., 3,5-dimethoxyphenyl) increases hydrophobicity, which could improve bioavailability but reduce solubility .

Actividad Biológica

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered oxo group attached to an ethyl ester and a dichlorophenyl moiety. This structural configuration is crucial for its biological interactions.

The biological activity of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The compound's dichlorophenyl group enhances its binding affinity to these targets, potentially leading to enzyme inhibition or modulation of receptor activity. The ester group may facilitate cellular uptake and distribution, further influencing its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions, which are critical for understanding its potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against B16 melanoma cells, with IC50 values in the submicromolar range. Such findings suggest its potential as an anticancer agent .

Toxicological Studies

A comprehensive evaluation of the toxicological profile of this compound was conducted through various studies:

These studies contribute to the understanding of the safety profile of the compound in potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the dichlorophenyl group in enhancing biological activity. Variants of this compound with different substitutions on the phenyl ring have been synthesized and evaluated for their biological properties. These studies suggest that specific modifications can lead to improved potency and selectivity against targeted enzymes or receptors.

Q & A

Q. How can researchers address contradictions in reported melting points or spectral data across studies?

- Methodological Answer : Cross-validate using (i) differential scanning calorimetry (DSC) for precise melting ranges, (ii) high-field NMR (600 MHz) to resolve overlapping signals, and (iii) X-ray crystallography for unambiguous structural confirmation. Discrepancies often arise from polymorphic forms or solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.